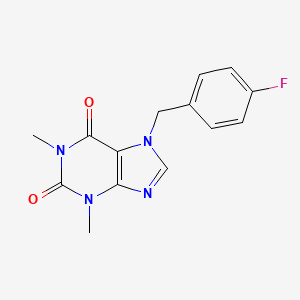
1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine, also known as CP 55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain sensation, appetite, mood, and immune function.
作用机制
1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of voltage-gated calcium channels and the activation of potassium channels, which results in the hyperpolarization of the cell membrane. This compound 55940 also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
This compound 55940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound 55940 has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, this compound 55940 has been shown to have neuroprotective effects by reducing the release of glutamate, which is a neurotransmitter that can cause excitotoxicity and neuronal damage.
实验室实验的优点和局限性
1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940 has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which makes it a useful tool for studying the endocannabinoid system. This compound 55940 is also relatively stable and can be easily synthesized in large quantities. However, this compound 55940 has some limitations for lab experiments. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. Additionally, this compound 55940 has some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940. One area of research is the development of novel analogs of this compound 55940 that have improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound 55940 for various neurological disorders and cancer. Additionally, future research could focus on the elucidation of the molecular mechanisms underlying the biochemical and physiological effects of this compound 55940.
合成方法
1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940 can be synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzonitrile with 1-(4-piperidinyl)-1-butanone in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(1-acetyl-4-piperidinyl)-4-chlorobenzene. The second step involves the reaction of 1-(1-acetyl-4-piperidinyl)-4-chlorobenzene with piperazine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of this compound 55940.
科学研究应用
1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. This compound 55940 has also been studied for its potential use in the treatment of various neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease.
属性
IUPAC Name |
1-[4-[4-(4-chlorophenyl)piperazin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O/c1-14(22)19-8-6-17(7-9-19)21-12-10-20(11-13-21)16-4-2-15(18)3-5-16/h2-5,17H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKLZBZJKWFPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(N-ethyl-N-phenylglycyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4893783.png)

![N-(3,4-dichlorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4893805.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B4893820.png)
![2-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4893827.png)

![1-methyl-3-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4893836.png)
![ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4893837.png)


![3-(3-fluorophenyl)-5-(4,4,4-trifluorobutanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4893853.png)
![2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B4893858.png)
![3-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B4893868.png)
![4-chloro-N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4893886.png)